molecular formula C34H38N2O7 B613364 Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH CAS No. 878797-09-2

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B613364
CAS No.: 878797-09-2
M. Wt: 586.69
InChI Key: DNJYPUYQFPFOKS-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely utilized in solid-phase peptide synthesis (SPPS). The presence of tert-butyl (tBu) and Psi(Me,Me)pro groups provides unique properties that make this compound valuable in peptide research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The tert-butyl and Psi(Me,Me)pro groups are used to protect specific functional groups during the synthesis, ensuring the correct sequence and structure of the peptide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc, tert-butyl, and Psi(Me,Me)pro protecting groups under specific conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Modifications of specific amino acid residues within the peptide.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.

    Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) in DMF.

    Oxidation and Reduction: Hydrogen peroxide or dithiothreitol (DTT) for specific residue modifications.

Major Products

The major products formed from these reactions are peptides with the desired sequence and structure, free from protecting groups. The final product’s purity and integrity are confirmed using analytical techniques such as mass spectrometry and HPLC.

Scientific Research Applications

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In studies of protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

    Medicine: In the development of peptide-based therapeutics and diagnostic tools.

    Industry: In the production of peptide-based materials and bioactive compounds.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The specific molecular targets and pathways depend on the peptide’s sequence and the biological context in which it is used. For example, peptides containing this compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me
  • Fmoc-Arg-Gly-Asp
  • Fmoc-Gly-Phe

Uniqueness

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is unique due to the combination of its protecting groups and the specific amino acid sequence. The presence of the tert-butyl and Psi(Me,Me)pro groups provides stability and specificity during synthesis, making it a valuable tool in peptide research. Compared to similar compounds, it offers distinct advantages in terms of synthesis efficiency and the ability to produce peptides with precise structural and functional properties.

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYPUYQFPFOKS-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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